molecular formula C19H10Cl2O3 B2691501 1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone CAS No. 400084-93-7

1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone

Cat. No.: B2691501
CAS No.: 400084-93-7
M. Wt: 357.19
InChI Key: YGDYAWQWJSJPCP-UHFFFAOYSA-N
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Description

1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where benzofuran derivatives are reacted with substituted phenylmethanones in the presence of a base . The reaction conditions often require solvents like ethyl acetate and petroleum ether, and purification is achieved through flash column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone has several scientific research applications:

Comparison with Similar Compounds

1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone can be compared with other benzofuran derivatives such as:

What sets this compound apart is its dichlorophenyl and furyl groups, which may enhance its biological activity and specificity compared to other benzofuran derivatives.

Biological Activity

1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 1-benzofuran-2-yl-[5-(2,4-dichlorophenyl)furan-2-yl]methanone
  • CAS Number : 400084-93-7

The presence of the benzofuran and dichlorophenyl groups in its structure is believed to enhance its biological activity compared to other similar compounds.

Benzofuran derivatives like this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : These compounds have been shown to inhibit the growth of bacteria and fungi through disruption of cell wall synthesis and function.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells by activating specific biochemical pathways.
  • Anti-inflammatory Effects : It can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that benzofuran derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus<10
This compoundEscherichia coli<10

These results suggest that this compound exhibits potent antibacterial activity comparable to established antibiotics .

Anticancer Activity

The anticancer properties of benzofuran derivatives have been extensively studied. For instance, a series of benzofuran-based compounds were evaluated for their cytotoxic effects on cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound AA2780 (Ovarian)12
Compound BHeLa (Cervical)15

These findings indicate that certain derivatives can effectively inhibit cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a range of benzofuran derivatives and tested their activity against Mycobacterium tuberculosis. One derivative showed an IC90 value of less than 0.60 μM with low cytotoxicity towards mammalian cells .
  • Antitumor Activity : Another investigation focused on a series of benzofuran compounds against ovarian cancer cells, revealing that specific modifications in their structure significantly enhanced their anticancer potency .
  • Mechanistic Insights : Research has shown that the introduction of various substituents at specific positions on the benzofuran scaffold can alter its biological activity dramatically. For example, compounds with electron-withdrawing groups exhibited increased antimicrobial properties .

Properties

IUPAC Name

1-benzofuran-2-yl-[5-(2,4-dichlorophenyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2O3/c20-12-5-6-13(14(21)10-12)16-7-8-17(24-16)19(22)18-9-11-3-1-2-4-15(11)23-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDYAWQWJSJPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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